molecular formula C7H7NO3 B1201023 5-Hydroxy-6-methylnicotinic acid CAS No. 7428-22-0

5-Hydroxy-6-methylnicotinic acid

Cat. No.: B1201023
CAS No.: 7428-22-0
M. Wt: 153.14 g/mol
InChI Key: NYEFWJFPBFRRKU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-6-methylnicotinic acid typically involves the oxidation of 2-methyl-5-ethylpyridine at elevated temperatures . This process can be carried out using various oxidizing agents, with nitric acid being a common choice . The reaction conditions, such as temperature and reaction time, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine . These methods are designed to be efficient and scalable, meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-6-methylnicotinic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The hydroxyl and carboxyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation and reducing agents such as hydrogen gas for reduction. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various carboxylic acid derivatives, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

5-Hydroxy-6-methylnicotinic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-hydroxy-6-methylnicotinic acid involves its interaction with specific molecular targets and pathways. While the exact mechanisms are still under investigation, it is believed that the compound can modulate various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both hydroxyl and methyl groups on the pyridine ring. This structural modification imparts distinct chemical properties and potential biological activities, differentiating it from other nicotinic acid derivatives.

Properties

IUPAC Name

5-hydroxy-6-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-4-6(9)2-5(3-8-4)7(10)11/h2-3,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEFWJFPBFRRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30331415
Record name 5-hydroxy-6-methylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7428-22-0
Record name 5-hydroxy-6-methylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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